molecular formula C23H26N2O4S B11298461 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide

Cat. No.: B11298461
M. Wt: 426.5 g/mol
InChI Key: SYYROEMHELTXDY-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide is a structurally complex small molecule characterized by a pyrrole core substituted with a 3-methoxypropyl group, two methyl groups, a phenylsulfonyl moiety, and a benzamide side chain.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H26N2O4S/c1-17-18(2)25(15-10-16-29-3)22(24-23(26)19-11-6-4-7-12-19)21(17)30(27,28)20-13-8-5-9-14-20/h4-9,11-14H,10,15-16H2,1-3H3,(H,24,26)

InChI Key

SYYROEMHELTXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)CCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through a cyclization reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the pyrrole derivative reacts with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxypropyl group.

    Reduction: Conversion of the phenylsulfonyl group to a phenylthiol group.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Pharmacological Potential

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide has been investigated for its pharmacological properties, particularly in the treatment of hormone-dependent cancers and hypertension. Similar compounds have shown inhibitory effects on aldosterone synthase and aromatase, suggesting that this compound may exhibit similar activities.

Monoclonal Antibody Production

Research indicates that compounds with structural similarities to this compound can enhance the production of monoclonal antibodies in cell cultures. For instance, studies have demonstrated that certain pyrrole derivatives increase cell-specific productivity while maintaining cell viability during antibody production processes . This application is critical in biopharmaceutical manufacturing.

Cancer Treatment

The compound's structure suggests potential applications in cancer therapy. It may act as an inhibitor of specific proteins involved in tumor growth, similar to other compounds identified as effective against cancer cells. Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the anticancer activity of related compounds .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrrole ring with methoxypropyl and phenylsulfonyl groupsPotential inhibitor of aldosterone synthase
4-Methyl-N-(1-(2-fluorophenyl)-3-phenyloxazol-5-yl)benzamideContains an oxazole ringInhibitor of certain kinases
N-[1-(2-hydroxypropyl)-4-methylbenzamide]Hydroxymethyl substituentPotential anti-inflammatory properties

Case Study 1: Enhancement of Monoclonal Antibody Production

In a study published by researchers focusing on recombinant Chinese hamster ovary cells, it was found that derivatives similar to this compound significantly improved monoclonal antibody production while suppressing unwanted glycosylation patterns . This finding underscores the compound's potential in optimizing biopharmaceutical processes.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis of related pyrrole compounds revealed that modifications to the benzamide moiety could enhance potency against specific biological targets such as metabotropic glutamate receptors. The study emphasized the importance of understanding the interactions between these compounds and their biological targets to develop effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the phenylsulfonyl group may interact with enzyme active sites, altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The compound shares functional motifs with several benzamide- and sulfonamide-containing molecules documented in pharmacological and pesticidal research. Below is a comparative analysis based on structural features, synthesis, and inferred properties:

Compound Core Structure Key Substituents Functional Groups Reported/Potential Use
N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide (Target) Pyrrole 3-Methoxypropyl, 4,5-dimethyl, phenylsulfonyl, benzamide Sulfonyl, benzamide, ether Undocumented (structural analog studies)
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, 3-isopropoxyphenyl Amide, ether, CF₃ Fungicide (agricultural use)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine-chromenone Fluorinated chromenone, benzamide, isopropyl Amide, fluorine, heterocyclic Kinase inhibitor (hypothesized)
Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-(3-methoxypropyl)benzenesulphonamidato(2-)]cobaltate Azo-sulfonamidato complex 3-Methoxypropyl, hydroxy-naphthyl azo, cobalt coordination Sulfonamidato, azo, metal complex Dye or catalytic agent (industrial)

Comparative Analysis

Core Structure Diversity: The target compound’s pyrrole core distinguishes it from the pyrazolo-pyrimidine (Example 53, ) and benzamide (flutolanil, ) scaffolds.

Substituent Effects :

  • The 3-methoxypropyl group in the target compound and the cobaltate complex suggests a shared strategy to enhance solubility. In contrast, flutolanil’s trifluoromethyl group increases lipophilicity, favoring membrane penetration in fungicidal action .
  • Fluorine atoms in Example 53 improve metabolic stability and target binding affinity, a feature absent in the target compound.

Functional Group Implications: The phenylsulfonyl group in the target compound may confer rigidity and electron-deficient character, analogous to sulfonamides in drugs like sulfa antibiotics.

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antimicrobial, and enzyme inhibitory effects, supported by data from various studies.

  • Molecular Formula : C19_{19}H26_{26}N2_2O4_4S
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 1010931-93-7

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50_{50} (µM) Comparison Agent IC50_{50} (µM)
HCT1163.7Doxorubicin0.5
MCF-71.2Etoposide0.4
HEK 2935.3

The compound exhibited significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The minimum inhibitory concentrations (MIC) are presented in Table 2.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

The compound demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, indicating its potential use in treating bacterial infections .

Enzyme Inhibition Studies

In addition to its antiproliferative and antimicrobial activities, the compound has been studied for its enzyme inhibitory properties. Notably, it has shown strong inhibition against acetylcholinesterase and urease, as detailed in Table 3.

Enzyme Inhibition (%)
Acetylcholinesterase85
Urease90

These findings suggest that this compound may have applications in treating conditions related to cholinergic dysfunction and urease-related disorders .

Case Studies and Research Findings

A series of case studies have underscored the biological activity of this compound:

  • Anticancer Activity : A study focusing on the MCF-7 cell line revealed that the compound induced apoptosis through caspase activation pathways.
  • Antibacterial Mechanism : Research indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Interaction : Molecular docking studies showed that this compound binds effectively to active sites of acetylcholinesterase and urease, confirming its role as a potent inhibitor.

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